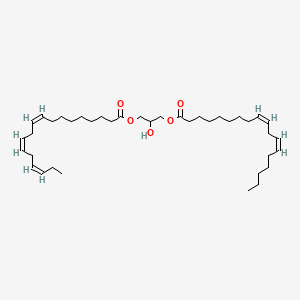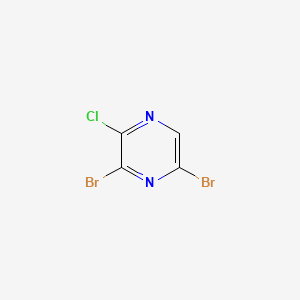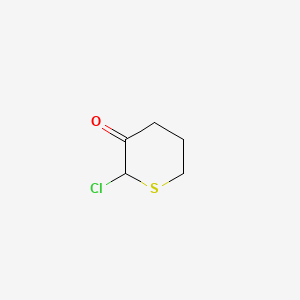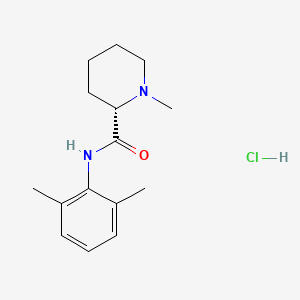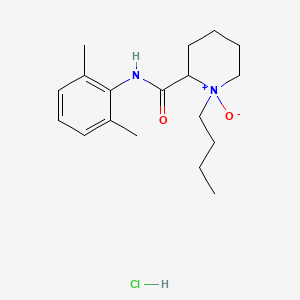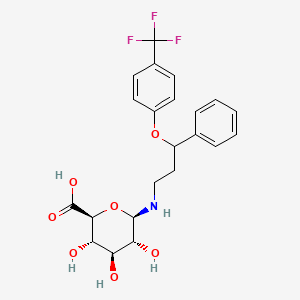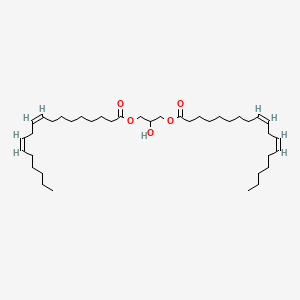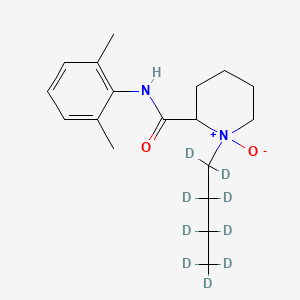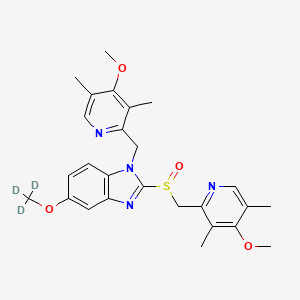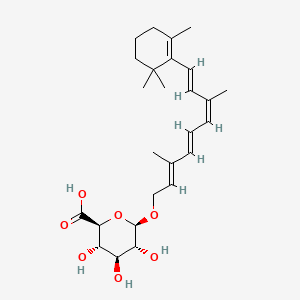![molecular formula C21H13N B586109 Dibenz[a,h]acridine-d6 (Major) CAS No. 1795031-62-7](/img/structure/B586109.png)
Dibenz[a,h]acridine-d6 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz[a,h]acridine-d6 (Major) is a deuterated form of Dibenz[a,h]acridine, a heterocyclic aromatic compound. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Dibenz[a,h]acridine is known for its potent mutagenic and carcinogenic properties and is one of the azaarenes found in grilled meat. The deuterated form, Dibenz[a,h]acridine-d6, is used in various scientific research applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[a,h]acridine-d6 involves the incorporation of deuterium into the Dibenz[a,h]acridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of Dibenz[a,h]acridine-d6 involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic labeling .
化学反应分析
Types of Reactions
Dibenz[a,h]acridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Dibenz[a,h]acridine-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield a wide range of substituted derivatives .
科学研究应用
Dibenz[a,h]acridine-d6 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis due to its potent biological activity.
Medicine: Research involving Dibenz[a,h]acridine-d6 contributes to understanding the mechanisms of cancer development and the effects of environmental carcinogens.
作用机制
The mechanism of action of Dibenz[a,h]acridine-d6 involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound intercalates into the DNA structure, causing disruptions in the DNA replication process. This can lead to the formation of DNA adducts and subsequent mutations. The molecular targets and pathways involved include the activation of various enzymes and the induction of oxidative stress .
相似化合物的比较
Similar Compounds
Dibenz[a,h]acridine: The non-deuterated form of the compound.
Dibenz[a,j]acridine: Another isomer with similar properties.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with potent carcinogenic properties.
Uniqueness
Dibenz[a,h]acridine-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium allows for more accurate and reliable data analysis, especially in mass spectrometry. This compound’s unique properties make it an invaluable tool in various scientific research fields .
属性
IUPAC Name |
5,6,7,8,10,11-hexadeuterio-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H/i2D,4D,6D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSIWAONQTVCF-IHRJCSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=CC4=C(C=CC5=CC=CC=C54)N=C32)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

